molecular formula C17H26FNO B6028743 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol

Numéro de catalogue B6028743
Poids moléculaire: 279.4 g/mol
Clé InChI: QIDXDKFTEVKKEV-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In

Mécanisme D'action

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol works by inhibiting the activity of BTK, a key enzyme in the B cell receptor (BCR) signaling pathway. BTK is essential for B cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and autoimmune disorders. By inhibiting BTK activity, this compound prevents B cell activation and proliferation, leading to reduced tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduced B cell activation and proliferation, reduced tumor growth, and reduced inflammation. In preclinical models, this compound has been shown to have potent anti-tumor activity in B cell malignancies, such as CLL and MCL. In addition, this compound has also been shown to reduce inflammation and joint damage in rheumatoid arthritis models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol is its specificity for BTK, which reduces off-target effects and toxicity. In addition, this compound has been shown to have a favorable pharmacokinetic profile, making it a viable option for clinical development. However, one of the limitations of this compound is its poor solubility, which may limit its efficacy in certain applications. Furthermore, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Orientations Futures

Despite the promising preclinical data, several questions remain regarding the clinical potential of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol. One of the future directions for this compound is to determine its safety and efficacy in clinical trials. In addition, further studies are needed to determine the optimal dosing and administration of this compound in various disease settings. Furthermore, this compound may have potential applications in other diseases, such as multiple sclerosis and lupus, which warrant further investigation. Finally, the development of this compound analogs with improved solubility and potency may further enhance its therapeutic potential.

Méthodes De Synthèse

The synthesis of 6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol involves several steps, including the preparation of key intermediates and coupling reactions. The first step involves the synthesis of (E)-3-(4-fluorophenyl)-2-propen-1-amine, which is then coupled with 2-methyl-2-heptanol in the presence of a coupling agent to form the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Applications De Recherche Scientifique

6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has been shown to inhibit BTK activity, which is essential for B cell survival and proliferation. In addition, this compound has also been studied in autoimmune disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage.

Propriétés

IUPAC Name

6-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO/c1-14(6-4-12-17(2,3)20)19-13-5-7-15-8-10-16(18)11-9-15/h5,7-11,14,19-20H,4,6,12-13H2,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDXDKFTEVKKEV-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NCC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)O)NC/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.